The synthesis of methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride typically involves several steps, including:
These methods are characterized by their efficiency, often yielding high-purity products with minimal side reactions.
The molecular structure of methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride features a phenolic ring substituted with an amino group and a methoxy group, along with an acetate moiety. The key structural components include:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 245.68 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride can participate in various chemical reactions due to its functional groups:
The mechanism of action for methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride is primarily linked to its biological activity as a pharmaceutical agent. It may exhibit activity through the following pathways:
Data supporting these mechanisms often come from pharmacological studies that evaluate the compound's efficacy against target enzymes or receptors.
The physical properties of methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride include:
Chemical properties include:
Relevant data indicates that the compound is an irritant, necessitating careful handling during laboratory procedures .
Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride has several applications in scientific research:
The synergistic interplay between methoxy and amino groups on aromatic systems creates electronic profiles essential for optimal target engagement. In methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride, these substituents adopt a proximal 1,2-relationship that significantly influences electron distribution across the benzene ring. The amino group (-NH₂), particularly when protonated to -NH₃⁺ in physiological environments, serves as a hydrogen bond donor, while the methoxy group's oxygen atom functions as a hydrogen bond acceptor [3] [4]. This dual functionality enables complex binding interactions with biological targets, as demonstrated in PD-L1 inhibitors where similar substitution patterns enhance affinity [4].
Table 1: Binding Affinity Modulation by Methoxy/Amino Substitution Patterns in PD-L1 Inhibitors [4]
Compound Scaffold | Substituent Pattern | PD-L1 IC₅₀ (nM) | Key Interactions |
---|---|---|---|
Biphenyl core | 2-Methylbiphenyl | 10.2 | Hydrophobic pocket engagement |
4-Fluorophenylthiophene-3-carbonitrile | 4-Fluoro/3-carbonitrile | Not reported | 1.4-fold uptake in PD-L1+ tumors |
Pharmacophore model hits | 3-Hydrophobic/1-positive ionizable | Variable | Hydrophobic features and ionic interaction |
Recent pharmacophore modeling studies targeting PD-L1 have identified the critical importance of balanced electronic features. A consensus pharmacophore model derived from crystallographic data highlighted three hydrophobic features complemented by a positive ionizable area – precisely the electronic profile exhibited by protonated 3-amino-4-methoxyphenyl systems [4]. When virtual screening was performed against 34,207 drug-like compounds, structures containing the phenyl moiety with amino and alkoxy substituents consistently ranked among the top hits based on pharmacophore-fit scores and binding affinity predictions [4]. This computational validation underscores the privileged nature of this substitution pattern in designing high-affinity ligands for challenging biological targets like PD-L1, which features a large, flat protein-protein interaction interface resistant to small-molecule intervention [4].
Structural analogues of methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride demonstrate significant potential in targeting tubulin dynamics, particularly through interference with the colchicine binding site (CBS). The 3,4,5-trimethoxyphenyl (TMP) moiety, a cornerstone of numerous CBS inhibitors (CBSIs), shares electronic similarities with the 3-amino-4-methoxyphenyl system [7]. Both frameworks contain oxygen-based substituents capable of forming critical hydrogen bonds within the tubulin binding pocket. Recent structural modifications of the TMP moiety in VERU-111 (a potent CBSI) have yielded analogues with enhanced antiproliferative activities, confirming the value of methoxy positioning in this pharmacological context [7].
Table 2: Structural Analogues of Methyl (3-amino-4-methoxyphenoxy)acetate in Tubulin Inhibition [3] [7]
Compound | Core Structure | Substituents | Antiproliferative Activity |
---|---|---|---|
VERU-111 | 3,4,5-Trimethoxyphenyl | 3,4,5-Trimethoxy | Baseline activity |
Analogue 13f | Modified TMP | Optimized methoxy positioning | Significantly improved potency vs. VERU-111 |
Methyl (3-amino-4-methoxyphenoxy)acetate | 3-Amino-4-methoxyphenyl | 3-Amino, 4-methoxy, acetoxy | Potential CBSI scaffold |
X-ray crystallographic analysis of VERU-111 analogues complexed with tubulin confirms that the spatial arrangement of methoxy groups directly influences binding conformation and affinity [7]. When the TMP moiety undergoes structural modification – particularly when methoxy groups are repositioned or replaced with alternative substituents while maintaining the electron-donating capacity – dramatic improvements in antiproliferative potency can be achieved [7]. This evidence strongly suggests that methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride, with its strategically positioned methoxy and amino groups, could serve as a versatile precursor for developing novel CBSIs. The acetic acid ester linkage provides additional opportunities for structural diversification, enabling the attachment of various hydrophobic groups that can enhance tubulin binding interactions through auxiliary contacts [3]. Unlike taxane-based tubulin inhibitors, CBSIs containing TMP-like moieties typically demonstrate reduced susceptibility to multidrug resistance mechanisms mediated by efflux pumps, highlighting their therapeutic potential [7].
The biological activity of aryl methoxy/amino compounds exhibits profound sensitivity to substitution patterns, making positional isomerism a critical consideration in pharmacophore optimization. Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride possesses a specific 1,2-amino-methoxy arrangement that distinguishes it from potentially less active isomers such as the 1,3- or 1,4-substituted counterparts [3] [5] [9]. This ortho-orientation facilitates electronic communication between substituents, potentially creating a pseudo-ring system through intramolecular hydrogen bonding that rigidifies the pharmacophore and enhances target recognition [3].
Table 3: Biological Implications of Positional Isomerism in Methoxy/Amino-Substituted Aromatics
Isomer | Substituent Positions | Reported Biological Activity | Reference |
---|---|---|---|
Methyl 2-(3-amino-4-hydroxyphenyl)acetate | 3-Amino-4-hydroxy | Intermediate for articaine API | [5] |
Methyl 2-(3-amino-4-methoxyphenyl)acetate | 3-Amino-4-methoxy | Antiproliferative intermediate | [9] |
Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride | 3-Amino-4-methoxy (phenoxy linkage) | PD-L1 binder precursor | [1] [3] |
Comparative analysis of positional isomers reveals dramatic differences in biological activity. The 3-amino-4-methyl-2-thiophene carboxylic acid methyl ester (85006-31-3), though structurally distinct, exemplifies how minor positional changes significantly alter biological application – this specific isomer serves as a key intermediate for the local anesthetic articaine [5]. Similarly, the 3-amino-4-hydroxy versus 3-amino-4-methoxy substitution pattern in phenylacetate esters dictates their metabolic stability and target engagement profiles [9]. Methyl 2-(3-amino-4-methoxyphenyl)acetate (CAS: 63304-82-5) demonstrates distinct physicochemical properties compared to our target compound, despite sharing the same aryl substitution pattern, due to the critical difference between -CH₂COOMe and -OCH₂COOMe linkages [9].
In pharmacophore optimization for antiproliferative agents, the phenoxyacetate linkage in methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride provides enhanced conformational flexibility compared to rigid phenylacetic acid derivatives [3]. This flexibility enables optimal spatial positioning of the amino and methoxy pharmacophores within binding pockets of diverse targets, from tubulin to immune checkpoint proteins. The hydrochloride salt form further enhances solubility and bioavailability, making this compound particularly valuable for in vivo studies targeting PD-L1 expression in cancer models [3] [4]. Recent investigations into small-molecule PD-L1 PET tracers have demonstrated that even subtle modifications to the spatial arrangement of aryl substituents can dramatically impact tumor uptake and biodistribution profiles [4]. These findings underscore the critical importance of precise substituent positioning exemplified by methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride as a strategic scaffold in anticancer drug development.
Table 4: Key Chemical Identifiers of Methyl (3-amino-4-methoxyphenoxy)acetate Hydrochloride
Identifier | Value | Reference |
---|---|---|
CAS Number | 1211449-17-0 | [1] [3] |
Molecular Formula | C₁₀H₁₄ClNO₄ | [1] [3] |
Molecular Weight | 247.67 g/mol | [1] [3] |
Canonical SMILES | COC(=O)COc1ccc(OC)c(N)c1.Cl | [3] |
InChIKey | SFPMZOMIAGBZDS-UHFFFAOYSA-N | [1] [3] |
MDL Number | MFCD18205941 | [3] |
Purity | 95.0% | [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0